Cas no 2106166-88-3 (1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid)
1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid
- F1911-4023
- 2106166-88-3
- AKOS040799725
- EN300-1454947
-
- Inchi: 1S/C13H17NO2/c1-9-5-3-4-6-10(9)11-7-14(2)8-12(11)13(15)16/h3-6,11-12H,7-8H2,1-2H3,(H,15,16)
- InChI Key: JOPWQQSPVHWMJA-UHFFFAOYSA-N
- SMILES: OC(C1CN(C)CC1C1C=CC=CC=1C)=O
Computed Properties
- Exact Mass: 219.125928785g/mol
- Monoisotopic Mass: 219.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 40.5Ų
1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1454947-50mg |
1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid |
2106166-88-3 | 50mg |
$744.0 | 2023-09-29 | ||
| Enamine | EN300-1454947-100mg |
1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid |
2106166-88-3 | 100mg |
$779.0 | 2023-09-29 | ||
| Enamine | EN300-1454947-250mg |
1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid |
2106166-88-3 | 250mg |
$814.0 | 2023-09-29 | ||
| Enamine | EN300-1454947-500mg |
1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid |
2106166-88-3 | 500mg |
$849.0 | 2023-09-29 | ||
| Enamine | EN300-1454947-1000mg |
1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid |
2106166-88-3 | 1000mg |
$884.0 | 2023-09-29 | ||
| Enamine | EN300-1454947-2500mg |
1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid |
2106166-88-3 | 2500mg |
$1735.0 | 2023-09-29 | ||
| Enamine | EN300-1454947-5000mg |
1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid |
2106166-88-3 | 5000mg |
$2566.0 | 2023-09-29 | ||
| Enamine | EN300-1454947-10000mg |
1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid |
2106166-88-3 | 10000mg |
$3807.0 | 2023-09-29 | ||
| Enamine | EN300-1454947-0.05g |
1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid |
2106166-88-3 | 95.0% | 0.05g |
$744.0 | 2025-02-21 | |
| Enamine | EN300-1454947-0.1g |
1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid |
2106166-88-3 | 95.0% | 0.1g |
$779.0 | 2025-02-21 |
1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid
Introduction to 1-Methyl-4-(2-Methylphenyl)pyrrolidine-3-carboxylic Acid (CAS No. 2106166-88-3)
1-Methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid (CAS No. 2106166-88-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid makes it a promising candidate for the development of new drugs targeting various diseases.
The chemical structure of 1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid consists of a pyrrolidine ring substituted with a methyl group at the 1-position and a 2-methylphenyl group at the 4-position, with a carboxylic acid functional group at the 3-position. This configuration imparts specific physicochemical properties that are crucial for its biological activity and pharmacological profile. Recent studies have highlighted the importance of such structural features in modulating receptor interactions and cellular responses.
In the context of medicinal chemistry, 1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid has been investigated for its potential as a lead compound in drug discovery. Research has shown that this compound exhibits selective binding to certain receptors, making it a valuable tool for understanding receptor-ligand interactions and developing more effective therapeutic agents. For instance, studies have demonstrated its ability to modulate G protein-coupled receptors (GPCRs), which are key targets in many disease states, including neurological disorders and metabolic diseases.
The pharmacological properties of 1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid have been extensively studied using both in vitro and in vivo models. In vitro assays have revealed its potent activity against specific enzymes and receptors, while in vivo studies have provided insights into its pharmacokinetic and pharmacodynamic profiles. These studies have shown that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its potential use as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid in various disease models. Preliminary results from phase I trials have indicated that the compound is well-tolerated by patients and exhibits promising therapeutic effects. These findings have paved the way for further clinical investigations to explore its potential in treating specific conditions such as chronic pain, inflammation, and neurodegenerative disorders.
The synthesis of 1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid has been optimized using advanced synthetic methods, ensuring high yields and purity levels. Various synthetic routes have been explored, including catalytic hydrogenation, coupling reactions, and asymmetric synthesis techniques. These methods not only enhance the efficiency of the synthesis process but also allow for the production of enantiomerically pure forms of the compound, which are crucial for pharmaceutical applications.
In addition to its therapeutic potential, 1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid has also been studied for its use as a research tool in academic and industrial laboratories. Its unique properties make it an ideal candidate for probing biological systems and understanding complex molecular interactions. For example, it has been used in high-throughput screening assays to identify novel targets and pathways involved in disease processes.
The future prospects for 1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid are promising. Ongoing research is focused on optimizing its pharmacological properties through structure-based drug design approaches. Computational methods such as molecular dynamics simulations and quantum mechanics calculations are being employed to gain deeper insights into its mechanism of action and guide the development of more potent derivatives.
In conclusion, 1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid (CAS No. 2106166-88-3) represents a significant advancement in the field of medicinal chemistry. Its unique structure and biological activity make it a valuable candidate for drug discovery and development. As research continues to uncover new applications and optimize its properties, this compound is poised to play a crucial role in advancing our understanding of disease mechanisms and developing effective treatments.
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